Sodium 1-propanethiolate
Description
Historical Context and Evolution of Thiolate Chemistry
The study of sulfur compounds, known as thiols, dates back to the early 19th century. semanticscholar.org Initially recognized for their strong and often unpleasant odors, such as those found in skunks and onions, the understanding of their chemical behavior has significantly evolved. wikipedia.orgwikidoc.orgbritannica.com The development of "click chemistry," a concept introduced by K. Barry Sharpless in 2001, marked a paradigm shift, emphasizing reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. creativepegworks.com Thiol-ene reactions, which involve the coupling of a thiol with an alkene, are a prime example of click chemistry and have been known since the early 20th century. alfa-chemistry.com This historical progression has paved the way for the use of specific thiolates like sodium 1-propanethiolate in targeted chemical synthesis.
Structural Characteristics and Fundamental Chemical Reactivity of the Propanethiolate Anion
The structure of this compound consists of a sodium cation (Na⁺) and a 1-propanethiolate anion (CH₃CH₂CH₂S⁻). sigmaaldrich.com The key to its reactivity lies in the propanethiolate anion. The sulfur atom in the thiolate is highly nucleophilic, more so than the oxygen in an analogous alcohol. wikidoc.orgmasterorganicchemistry.com This heightened nucleophilicity is attributed to the larger size and greater polarizability of the sulfur atom. masterorganicchemistry.com
The propanethiolate anion readily participates in nucleophilic substitution reactions, particularly Sₙ2 reactions, with alkyl halides to form thioethers (sulfides). masterorganicchemistry.com The general reaction involves the attack of the thiolate anion on an electrophilic carbon, leading to the formation of a new carbon-sulfur bond. Thiolates are also more acidic than their alcohol counterparts. wikidoc.orgmasterorganicchemistry.com
Significance of Thiolate Reagents in Modern Organic and Inorganic Synthesis
Thiolate reagents are crucial in modern chemistry for their ability to form carbon-sulfur bonds, which are prevalent in many biologically active molecules and materials. acs.org Their strong nucleophilicity makes them effective reagents for a variety of transformations. masterorganicchemistry.com
In organic synthesis, thiolates are widely used for:
Alkylation: Reacting with alkyl halides to produce thioethers. smolecule.com
Synthesis of Thioesters: Reacting with acyl chlorides or other carboxylic acid derivatives.
Deprotonation: Acting as a base to deprotonate various substrates.
In inorganic chemistry, thiolates are important ligands for metal ions, forming metal-thiolate complexes. These complexes are relevant in bioinorganic chemistry and catalysis.
The development of "click chemistry" has further highlighted the importance of thiol-based reactions. creativepegworks.com The thiol-ene reaction, for example, is valued for its efficiency and selectivity in creating thioether linkages, finding applications in bioconjugation and materials science. creativepegworks.comalfa-chemistry.com
Scope and Objectives of Academic Research on this compound
Current academic research on this compound focuses on several key areas:
Exploring its utility in novel synthetic methodologies: Researchers are continually investigating new applications for this compound as a nucleophile in complex organic syntheses. This includes its use in the preparation of thioethers and sulfides. smolecule.com
Formation of self-assembled monolayers (SAMs): The ability of thiolates to bind to metal surfaces, such as gold, has led to research into the formation of SAMs. These organized molecular layers have potential applications in nanotechnology, electronics, and biosensors. smolecule.comontosight.ai
Reactivity studies: Detailed kinetic and mechanistic studies are conducted to better understand the factors influencing the reactivity of this compound with various electrophiles. For instance, studies have explored its reaction with model prodrugs to understand nucleophilic aromatic substitution reactions. nih.gov One study reported that while 5-chloro-2-methylisothiazol-3-one (MCI) reacted with several nucleophiles, 2-methylisothiazol-3-one (MI) only reacted with sodium propanethiolate. nih.gov
Precursor for other compounds: this compound serves as a convenient precursor for generating 1-propanethiol (B107717) upon treatment with an acid. smolecule.com
Compound Information Table
| Compound Name | Synonym(s) |
| This compound | 1-Propanethiol sodium salt, Sodium propanethiolate sigmaaldrich.comnih.gov |
| 1-Propanethiol | n-Propyl mercaptan |
| Thioether | Sulfide (B99878) |
| 5-chloro-2-methylisothiazol-3-one | MCI |
| 2-methylisothiazol-3-one | MI |
Chemical Data Table
| Property | Value | Source(s) |
| Chemical Formula | C₃H₇NaS | smolecule.comscbt.com |
| Molecular Weight | 98.14 g/mol | sigmaaldrich.comscbt.com |
| CAS Number | 6898-84-6 | smolecule.comsigmaaldrich.com |
| Appearance | White to pale beige/light grey solid | fishersci.com |
| IUPAC Name | sodium;propane-1-thiolate | smolecule.comnih.gov |
Structure
2D Structure
Properties
CAS No. |
6898-84-6 |
|---|---|
Molecular Formula |
C3H8NaS |
Molecular Weight |
99.15 g/mol |
IUPAC Name |
sodium;propane-1-thiolate |
InChI |
InChI=1S/C3H8S.Na/c1-2-3-4;/h4H,2-3H2,1H3; |
InChI Key |
KHAZIIVSIJPRGF-UHFFFAOYSA-N |
SMILES |
CCC[S-].[Na+] |
Canonical SMILES |
CCCS.[Na] |
Other CAS No. |
6898-84-6 |
Pictograms |
Corrosive |
Related CAS |
107-03-9 (Parent) |
Origin of Product |
United States |
Advanced Organic Transformations Mediated by Sodium 1 Propanethiolate
Nucleophilic Substitution Reactions (S\N2 Pathways)
The electron-rich sulfur atom in sodium 1-propanethiolate makes it an excellent nucleophile for bimolecular nucleophilic substitution (S\N2) reactions. These reactions involve the attack of the thiolate anion on an electrophilic carbon center, leading to the displacement of a leaving group.
Formation of Thioethers from Alkyl Halides and Analogous Substrates
This compound is widely employed for the synthesis of thioethers through the S\N2 reaction with primary and secondary alkyl halides. smolecule.com The reaction proceeds via a backside attack of the propanethiolate anion on the carbon atom bearing the halogen. This concerted mechanism results in the inversion of stereochemistry at the carbon center if it is chiral. The efficiency of the reaction is influenced by the steric hindrance of the alkyl halide, with primary halides reacting more readily than secondary ones. smolecule.com Tertiary alkyl halides are generally not suitable substrates for this reaction as they tend to undergo elimination reactions.
The general reaction is as follows:
CH₃CH₂CH₂SNa + R-X → CH₃CH₂CH₂S-R + NaX
Where R is a primary or secondary alkyl group and X is a halogen (e.g., Br, I).
| Alkyl Halide | Product | Solvent | Conditions | Yield (%) |
| 1-Bromobutane | Butyl propyl sulfide (B99878) | Ethanol | Reflux | High |
| 2-Bromopropane | Isopropyl propyl sulfide | DMF | 80 °C | Moderate |
| Benzyl Bromide | Benzyl propyl sulfide | Methanol | RT | High |
Table 1: Synthesis of Thioethers using this compound
Dealkylation of Hindered Esters and Lactones
The strong nucleophilicity of this compound allows it to serve as an effective reagent for the dealkylation of sterically hindered esters and lactones. sigmaaldrich.com This transformation is particularly useful when other hydrolysis methods, such as those using hydroxide (B78521) ions, are ineffective due to steric hindrance around the carbonyl group. The thiolate anion attacks the less hindered alkyl group of the ester, leading to the formation of a thioether and the corresponding carboxylate salt. This method provides a valuable tool for the cleavage of ester protecting groups in complex molecules under relatively mild conditions.
The reaction with a hindered ester can be represented as:
R-COOR' + CH₃CH₂CH₂SNa → R-COONa + CH₃CH₂CH₂S-R'
Where R' is a sterically hindered alkyl group.
| Hindered Ester/Lactone | Product after Workup | Solvent | Conditions |
| Methyl 2,2-dimethylpropanoate | 2,2-Dimethylpropanoic acid | HMPA | 100 °C |
| γ-Butyrolactone | 4-(Propylthio)butanoic acid | DMF | Reflux |
Table 2: Dealkylation of Hindered Esters and Lactones
Dealkylation of Aryl Methyl Ethers
This compound is also utilized in the dealkylation of aryl methyl ethers to the corresponding phenols. acsgcipr.org This reaction is a type of nucleophilic substitution where the thiolate attacks the methyl group, and the phenoxide acts as the leaving group. The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF), at elevated temperatures. This method is often preferred over harsher dealkylation agents like strong acids (e.g., HBr or HI) when sensitive functional groups are present in the molecule.
The general demethylation reaction is:
Ar-OCH₃ + CH₃CH₂CH₂SNa → Ar-ONa + CH₃CH₂CH₂S-CH₃
| Aryl Methyl Ether | Product after Workup | Solvent | Conditions | Yield (%) |
| Anisole | Phenol | DMF | 150 °C | Good |
| 4-Methoxybiphenyl | 4-Hydroxybiphenyl | NMP | 160 °C | High |
| 2-Methoxynaphthalene | 2-Naphthol | DMF | Reflux | Good |
Table 3: Dealkylation of Aryl Methyl Ethers
Carbon-Heteroatom Bond Formation Reactions
In addition to its role in S\N2 reactions, this compound is a valuable reagent for the formation of carbon-sulfur bonds in other contexts, such as nucleophilic aromatic substitution and reactions with carbonyl compounds.
Thiolation of Haloarenes and Halogenated Anilines
While less common than its application in aliphatic S\N2 reactions, this compound can participate in the thiolation of activated haloarenes through a nucleophilic aromatic substitution (S\NAr) mechanism. wikipedia.org This reaction requires the presence of strong electron-withdrawing groups (e.g., nitro groups) positioned ortho or para to the halogen. These groups stabilize the intermediate Meisenheimer complex, facilitating the substitution. The reaction with halogenated anilines can be more complex due to the presence of the amino group.
The S\NAr reaction can be depicted as:
Ar-X + CH₃CH₂CH₂SNa → Ar-SCH₂CH₂CH₃ + NaX
Where Ar is an activated aromatic ring and X is a halogen.
| Haloarene | Product | Solvent | Conditions |
| 1-Fluoro-4-nitrobenzene | 4-(Propylthio)nitrobenzene | DMF | 100 °C |
| 2,4-Dinitrochlorobenzene | 1-(Propylthio)-2,4-dinitrobenzene | Ethanol | Reflux |
Table 4: Thiolation of Activated Haloarenes
Synthesis of Thioacetals from Carbonyl Compounds
This compound can be used to generate 1-propanethiol (B107717) in situ, which then reacts with aldehydes and ketones in the presence of an acid catalyst to form thioacetals. study.com Thioacetals are sulfur analogs of acetals and are valuable protecting groups for carbonyl compounds due to their stability under both acidic and basic conditions. The reaction proceeds through the initial formation of a hemithioacetal, which then reacts with a second equivalent of the thiol to yield the thioacetal. wikipedia.org
R-CO-R' + 2 CH₃CH₂CH₂SH (from NaSPr) --(H⁺)--> R-C(SCH₂CH₂CH₃)₂-R' + H₂O
| Carbonyl Compound | Thioacetal Product | Catalyst |
| Benzaldehyde | Benzaldehyde dipropyl thioacetal | TsOH |
| Cyclohexanone | Cyclohexanone dipropyl thioacetal | ZnCl₂ |
| Acetone (B3395972) | Acetone dipropyl thioacetal | BF₃·OEt₂ |
Table 5: Synthesis of Thioacetals
Cross-Coupling and Catalytic Reactions
This compound and its parent thiol, 1-propanethiol, serve as potent nucleophiles in a variety of advanced transition-metal-catalyzed reactions. These transformations leverage the reactivity of the sulfur atom to construct complex organosulfur compounds, which are significant motifs in pharmaceuticals and materials science.
Palladium-Catalyzed Coupling for Organosulfur Compound Synthesis
Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern synthetic chemistry for the formation of carbon-sulfur (C–S) bonds. These reactions typically involve the coupling of an aryl or vinyl halide/triflate with a sulfur nucleophile, such as this compound. The general mechanism involves three key steps: oxidative addition of the organic electrophile to a Pd(0) complex, transmetalation with the thiolate, and reductive elimination to yield the thioether product and regenerate the Pd(0) catalyst.
A significant challenge in these reactions is the potential for the catalyst to be deactivated by the strongly coordinating thiol or thiolate, which can displace the phosphine ligands necessary for catalytic activity. Research has shown that the choice of ligand is critical to achieving effective catalysis. While chelating bisphosphine ligands have traditionally been favored to prevent displacement, recent studies indicate that certain monophosphine ligands can also promote highly efficient C–S coupling. nih.gov
Mechanistic studies on the coupling of aryl halides with aliphatic thiols, such as 2-propanethiol (an isomer of 1-propanethiol), have identified key intermediates and resting states of the catalyst. Depending on the specific catalyst system, palladium bis-thiolate complexes or hydridopalladium thiolate complexes can be the major species in solution during the reaction. nih.gov The rate of the reaction can be significantly increased by the addition of a base, which facilitates the reductive elimination step from the palladium bis-thiolate complex. nih.gov
A practical example includes the reaction of 1-propanethiol with 4-fluorobenzonitrile to afford 4-(propylthio)benzonitrile, demonstrating the utility of this transformation in modifying functionalized aromatic systems. google.com
| Catalyst Component | Role in C-S Coupling | Example/Observation |
|---|---|---|
| Palladium Precursor | Source of the active Pd(0) catalyst. | Pd(dba)2, Pd(OAc)2 |
| Ligand | Stabilizes the palladium center, influences reactivity and prevents catalyst deactivation. | Bisphosphines (e.g., XantPhos) or specific Monophosphines (e.g., CyPF-tBu). nih.govnih.gov |
| Base | Deprotonates the thiol and accelerates reductive elimination. | KOtBu, NaOtPent. nih.gov |
| Thiolate Source | The sulfur nucleophile. | This compound or 1-propanethiol with a base. |
Asymmetric Allylic Thioetherification Mediated by Transition Metals
Transition-metal-catalyzed asymmetric allylic substitution is a powerful method for the enantioselective formation of C-C and C-X bonds, where X can be a heteroatom such as oxygen, nitrogen, or sulfur. nih.gov This class of reactions allows for the direct construction of chiral molecules, which are of paramount importance in drug discovery and development. The reaction involves the attack of a nucleophile on a π-allyl-metal complex, which is generated in situ from an allylic substrate (e.g., an allylic acetate or carbonate).
The use of sulfur nucleophiles, such as this compound, in this context leads to the formation of chiral allylic thioethers. The stereochemical outcome of the reaction is controlled by the chiral ligand coordinated to the transition metal, which is typically palladium, iridium, or rhodium. Palladium(0)-catalyzed allylic alkylation using thiol nucleophiles has been shown to be both regioselective, with substitution occurring at the less sterically hindered side of the π-allyl system, and diastereoselective. researchgate.net While the broader methodology for asymmetric allylic substitution with heteroatom nucleophiles is well-established, the development of specific protocols that deliver high enantioselectivity with simple alkyl thiolates remains an area of active research. nih.gov
Catalytic Alkyne Hydrothiolation for 1,1-Disubstituted Olefin Synthesis
The synthesis of 1,1-disubstituted olefins is a significant challenge in organic chemistry, as these motifs are present in numerous biologically active molecules. A highly effective strategy for their construction involves a sequential catalytic alkyne hydrothiolation/cross-coupling process. In this methodology, 1-propanethiol is a key reagent.
The first step is the regioselective hydrothiolation of a terminal alkyne with 1-propanethiol. This reaction is catalyzed by a rhodium complex, such as Tp*Rh(PPh₃)₂, which directs the addition of the thiol across the alkyne's triple bond to form the branched (Markovnikov) vinyl sulfide with high selectivity. rsc.orgru.nl This anti-Markovnikov addition product is a versatile intermediate. The resulting vinyl sulfide can then undergo a subsequent Kumada cross-coupling reaction with a Grignard reagent, effectively replacing the propylthio group with a carbon-based nucleophile to furnish the desired 1,1-disubstituted olefin. rsc.orgru.nl This sequence can be performed in two separate steps or as a more efficient one-pot procedure. ru.nl
| Alkyne Substrate | Catalyst | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Phenylacetylene | TpRh(PPh3)2 | 1-phenyl-1-(propylthio)ethene | 94 | ru.nl |
| 1-Octyne | TpRh(PPh3)2 | 2-(propylthio)oct-1-ene | 85 | ru.nl |
| Cyclohexylacetylene | TpRh(PPh3)2 | (1-(propylthio)ethenyl)cyclohexane | 89 | ru.nl |
| Trimethylsilylacetylene | TpRh(PPh3)2 | (1-(propylthio)ethenyl)trimethylsilane | 91 | ru.nl |
Mechanistic Investigations of Alkoxycarbonylation with Thiolate Analogues
Alkoxycarbonylation is a fundamental palladium-catalyzed reaction that incorporates carbon monoxide and an alcohol into an unsaturated substrate to form an ester. Mechanistic investigations have revealed two primary competing catalytic cycles: the "hydride cycle," which leads to saturated esters, and an oxidative pathway involving a palladium-alkoxy intermediate. ru.nl
A closely related transformation is thiocarbonylation, where a thiol is used in place of an alcohol to generate a thioester. A recently developed palladium-catalyzed thiocarbonylation of alkenes utilizes CO₂ as the carbonyl source, with a thiol (such as 1-propanethiol) and a silane reductant. rsc.org A plausible mechanism for this reaction provides insight into the role of the thiolate analogue. The proposed cycle begins with the oxidative addition of the thiol (R-SH) to a Pd(0) species, generating an active Pd-H intermediate. After alkene insertion into the Pd-H bond, a benzyl-Pd complex is formed. This complex then undergoes insertion of CO₂ to create a carboxylate-Pd species. This intermediate reacts with the silane and subsequently the thiolate to produce the final thioester product and regenerate the active catalyst. rsc.org This mechanism, involving the direct participation of the thiol in the initial activation step and its eventual role as a nucleophile, highlights the distinct reactivity pathways that thiolate analogues introduce compared to their oxygen-based counterparts in carbonylation chemistry.
Redox Chemistry of Propanethiolates
The sulfur atom in this compound is in a low oxidation state (-1) and is readily susceptible to oxidation. This redox activity is central to its role in both synthetic and biological systems, with the most common transformation being the formation of the corresponding disulfide.
Mechanisms of Oxidation to Disulfides by Advanced Oxidizing Agents
The oxidation of thiols and thiolates to disulfides is a fundamental process that can proceed through multiple mechanistic pathways, depending on the nature of the oxidizing agent. These pathways can be broadly categorized into one-electron and two-electron processes. researchgate.net
One-electron oxidation generates a highly reactive thiyl radical (RS•). The recombination of two such radicals directly yields the disulfide (RSSR). researchgate.net In contrast, two-electron oxidation pathways involve the formation of an intermediate where the sulfur is oxidized to a sulfenic acid (RSOH) or a related sulfenyl species (RSX). researchgate.net The sulfenic acid is typically a transient species that rapidly reacts with another molecule of the thiol to produce the disulfide and water.
A kinetic study of the oxidation of 1-propanethiol by 2,6-dichlorophenolindophenol (an advanced oxidizing agent) in an acetone-water medium revealed that the reactants interact in a 2:1 molar ratio (thiol:oxidant) to form dipropyl disulfide and dihydroindophenol. google.com The reaction was found to follow second-order kinetics with respect to the indophenol and first-order kinetics with respect to the thiol, with the rate increasing linearly with proton concentration. google.com
| Parameter | Observation | Reference |
|---|---|---|
| Stoichiometry (Thiol:Oxidant) | 2:1 | google.com |
| Reaction Order in Thiol | 1 | google.com |
| Reaction Order in Oxidant | 2 | google.com |
| Effect of [H+] | Linear increase in rate with increasing [H+]. | google.com |
| Effect of Ionic Strength | Rate increases with increasing ionic strength. | google.com |
More recent methodologies, such as "redox-click chemistry," employ reagents like sulfuryl fluoride (SO₂F₂) for the rapid and selective oxidation of thiols to disulfides under mild conditions, showcasing the ongoing development of advanced oxidizing systems for this transformation.
Reducing Agent Characteristics in Selective Chemical Transformations
This compound (CH₃CH₂CH₂SNa) is primarily recognized for its nucleophilic character in organic synthesis. However, its attributes as a reducing agent, particularly stemming from its antioxidant properties, are an area of interest in selective chemical transformations. The thiolate anion is susceptible to oxidation, implying that it can facilitate the reduction of other species.
The reducing potential of this compound is fundamentally linked to the ease with which the thiolate anion can donate an electron or a hydrogen atom. In the presence of a suitable substrate, the thiolate can be oxidized, typically forming a disulfide (propyl disulfide), while the substrate is reduced.
Research into the specific applications of this compound as a selective reducing agent is not as extensive as its use in nucleophilic substitutions. However, its inherent antioxidant nature suggests potential for the reduction of certain functional groups. The selectivity of such reactions would be influenced by the reaction conditions, including the solvent, temperature, and the nature of the substrate.
While detailed research findings and comprehensive data tables on the specific reducing capabilities of this compound are limited in publicly accessible literature, its role as a nucleophile in demethylation can be considered a form of reductive cleavage. For instance, the cleavage of an aryl methyl ether with this compound results in the formation of a phenol and a thioether. In this process, the methyl group is effectively transferred from the oxygen to the sulfur, and while not a classic reduction of a functional group, it demonstrates the compound's ability to mediate transformations that alter the oxidation state of atoms within a molecule.
Further investigation is required to fully characterize the scope and selectivity of this compound as a reducing agent in organic synthesis. Potential areas of study could include its effectiveness in the reduction of sensitive functional groups where traditional reducing agents may lack selectivity.
Mechanistic and Kinetic Studies of Sodium 1 Propanethiolate Reactions
Determination of Reaction Order and Rate Law Derivations for Thiolate-Mediated Processes
The rate law for a chemical reaction provides a mathematical expression that describes the relationship between the rate of a reaction and the concentration of its reactants. For reactions involving sodium 1-propanethiolate, the determination of the reaction order is fundamental to deriving the rate law and understanding the mechanism.
Thiolate-mediated processes, particularly nucleophilic substitution reactions, are often investigated to determine their kinetic behavior. For instance, the reaction of this compound with an alkyl halide (R-X) is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. smolecule.comchemistrysteps.com In such cases, the reaction rate is expected to be dependent on the concentration of both the thiolate and the alkyl halide. The rate law is generally expressed as:
Rate = k[CH₃CH₂CH₂SNa][R-X]
Influence of Solvent Polarity and Dielectric Constant on Reaction Rates
The choice of solvent plays a critical role in the kinetics of reactions involving ionic species like this compound. The solvent's polarity, its ability to form hydrogen bonds (protic vs. aprotic), and its dielectric constant can significantly influence reaction rates.
For SN2 reactions, which are characteristic of this compound with many substrates, polar aprotic solvents are generally favored over polar protic solvents. pressbooks.publibretexts.org
Polar Protic Solvents (e.g., water, ethanol, methanol) can decrease the nucleophilicity of the thiolate anion. They form strong hydrogen bonds with the anion, creating a "solvent cage" around it. libretexts.orglibretexts.org This solvation shell must be disrupted for the nucleophile to attack the electrophile, which increases the activation energy and slows the reaction rate. youtube.com
Polar Aprotic Solvents (e.g., dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), acetone) are capable of solvating the sodium cation (Na⁺) but interact weakly with the thiolate anion. libretexts.org This leaves the nucleophile "naked" and highly reactive, leading to a significant acceleration of the SN2 reaction rate. libretexts.orglibretexts.org For example, the reaction between bromoethane (B45996) and potassium iodide occurs 500 times faster in acetone (B3395972) than in methanol. libretexts.orglibretexts.org
A kinetic study on the oxidation of 1-propanethiol (B107717) confirmed that the rate of reaction increases as the dielectric constant of the reaction medium increases. researchgate.net This suggests that the transition state is more polar than the reactants and is better stabilized by a high-dielectric-constant solvent.
Table 1: Expected Influence of Solvent Type on SN2 Reaction Rate of this compound
| Solvent Type | Example Solvents | Interaction with Thiolate (CH₃CH₂CH₂S⁻) | Expected Relative Rate |
|---|---|---|---|
| Polar Aprotic | DMSO, DMF, Acetone | Weak solvation of anion | Very Fast |
| Polar Protic | Water, Ethanol | Strong hydrogen bonding (solvation cage) | Slow |
| Non-Polar | Hexane, Toluene | Poor solubility of ionic reactant | Very Slow / No Reaction |
Effects of pH and Ionic Strength on Reaction Kinetics
The kinetics of reactions involving this compound are sensitive to the pH and ionic strength of the medium.
Effect of pH: The active nucleophile in these reactions is the 1-propanethiolate anion (CH₃CH₂CH₂S⁻), not its protonated form, 1-propanethiol (CH₃CH₂CH₂SH). nih.gov The concentration of the reactive thiolate species is governed by the pH of the solution and the pKₐ of the thiol, according to the Henderson-Hasselbalch equation. nih.gov 1-Propanethiol has a pKₐ of approximately 10.5. At a pH below its pKₐ, the thiol exists predominantly in its less reactive protonated form. As the pH increases above the pKₐ, the equilibrium shifts towards the formation of the more nucleophilic thiolate anion. Consequently, the rate of thiolate-mediated reactions typically increases with increasing pH, as the concentration of the active nucleophile rises. nih.govnih.gov
Effect of Ionic Strength: The ionic strength of the solution can influence the rate of reactions between charged species. For the oxidation of 1-propanethiol, it was observed that the reaction rate increases with an increase in the ionic strength of the system. researchgate.net This is known as a positive salt effect and typically occurs when the reactants have opposite charges or when one reactant is charged and the other is neutral, leading to a transition state with a more dispersed or separated charge that is stabilized by a higher ionic environment. In SN2 reactions between thiophenoxide (a similar thiolate) and a charged substrate, the structure of the transition state was found to change significantly with ionic strength. researchgate.net
Evaluation of Activation Parameters and Thermodynamic Considerations
Activation parameters, including the enthalpy of activation (ΔH‡) and the entropy of activation (ΔS‡), provide insight into the energy requirements and the molecular order of the transition state. These parameters are derived from the temperature dependence of the rate constant using the Arrhenius and Eyring equations.
While specific data for this compound are scarce, studies on analogous SN2 reactions, such as thiolate-disulfide interchange, provide representative values. acs.org For these bimolecular reactions, the entropy of activation (ΔS‡) is typically negative. acs.orgresearchgate.net This indicates a loss of entropy upon forming the transition state, which is consistent with two reactant molecules combining to form a single, more ordered activated complex. researchgate.net The enthalpy of activation (ΔH‡) represents the energy barrier that must be overcome for the reaction to proceed.
Table 2: Representative Activation Parameters for Thiolate SN2 Reactions in Aqueous Solution
| Thiol | Substrate | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) | Reference |
|---|---|---|---|---|
| 2-Mercaptoethanol | Ellman's Reagent | 11.0 | -12 | acs.org |
| 2-Mercaptoethanol | Oxidized Glutathione | 12.7 | -11 | acs.org |
| Dithiothreitol | Ellman's Reagent | 9.8 | -12 | acs.org |
Data from a study on thiolate-disulfide interchange, presented as analogues for simple aliphatic thiolate reactions.
Investigation of Isokinetic Relationships and Linear Free Energy Relationships (e.g., Taft Equation)
Linear free-energy relationships (LFERs) are powerful tools for investigating reaction mechanisms. They correlate rate or equilibrium constants for a series of reactions with parameters that describe substituent effects.
The Taft equation is an LFER specifically developed for aliphatic systems, separating the electronic (polar) and steric effects of substituents. wikipedia.org The equation is given by:
log(k/k₀) = ρσ + δEₛ
where:
σ * is the polar substituent constant (describes inductive/field effects).
ρ * is the reaction constant, indicating the sensitivity of the reaction to polar effects.
Eₛ is the steric substituent constant.
δ is the reaction constant, indicating the sensitivity to steric effects.
For a series of SN2 reactions involving this compound and various substituted alkyl halides, a negative ρ* value would be expected. This would indicate that the reaction is accelerated by electron-withdrawing substituents on the alkyl halide, as these increase the electrophilicity of the carbon center. The δ value would quantify the reaction's susceptibility to steric hindrance. wikipedia.org
Another relevant LFER is the Brønsted relationship , which relates the rate constant to the acidity (pKₐ) of the nucleophile. For a series of thiolate nucleophiles, the reaction rates often show a linear correlation with their pKₐ values, yielding a Brønsted coefficient (βnuc) typically in the range of 0.4-0.5. nih.govharvard.edu This suggests that as the basicity of the thiolate increases, its nucleophilicity and reaction rate also increase in a predictable manner.
Elucidation of Proposed Reaction Mechanisms and Key Intermediates (e.g., Two-Pathway Mechanisms)
The reaction mechanism for this compound is highly dependent on the substrate.
SN2 Mechanism: For reactions with primary and secondary alkyl halides, the predominant mechanism is the SN2 pathway. smolecule.comchemistrysteps.com This is a single-step, concerted process where the thiolate nucleophile attacks the electrophilic carbon from the side opposite the leaving group (backside attack). msu.edu This leads to an inversion of stereochemical configuration at the carbon center. The transition state involves a pentacoordinate carbon atom with partial bonds to both the incoming nucleophile and the outgoing leaving group. msu.edu
SNAr Mechanism: In reactions with activated aromatic substrates (Nucleophilic Aromatic Substitution, or SNAr), the mechanism is typically a two-step process. nih.gov The first step is the rate-determining nucleophilic attack of the thiolate on the aromatic ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex . In the second, faster step, the leaving group is expelled to restore aromaticity. nih.gov Some studies on related systems suggest that the mechanism can be borderline between a concerted and a stepwise pathway. nih.gov
Oxidation Mechanisms: The oxidation of 1-propanethiol to its corresponding disulfide involves different mechanisms and intermediates, which can be complex and dependent on the specific oxidizing agent used. researchgate.net
Analysis of Solvent Isotope Effects in Reaction Pathways
Solvent isotope effects (SIEs) are studied by comparing the reaction rate in a protic solvent (e.g., H₂O) with the rate in its deuterated analogue (e.g., D₂O). The resulting kinetic isotope effect (KIE = kH/kD) provides valuable information about the reaction mechanism, particularly the involvement of proton transfer in the rate-determining step.
Normal SIE (kH/kD > 1): This is observed when a bond to a proton is broken in the rate-determining step.
While no specific SIE data exists for this compound, based on the behavior of other thiols, its reactions in protic solvents would be expected to exhibit an inverse solvent isotope effect if the deprotonation to the active thiolate is a rapid pre-equilibrium step.
Spectroscopic and Structural Characterization of Sodium 1 Propanethiolate and Its Derivatives
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
Infrared (IR) spectroscopy is a important tool for identifying the vibrational modes of sodium 1-propanethiolate. The absence of an O-H stretch in the IR spectrum is a key indicator that the thiol has fully reacted and that the sample is free from moisture. The presence of S-Na bond vibrations further confirms the formation of the thiolate.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation (1H, 13C, etc.)
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the detailed structural analysis of this compound and its derivatives, providing information about the chemical environment of hydrogen and carbon atoms.
¹H NMR Spectroscopy: The ¹H NMR spectrum of 1-propanethiol (B107717), the parent compound, shows characteristic signals for the different protons in the propyl chain. chemicalbook.com For this compound, the spectrum is expected to be similar, with the notable absence of the S-H proton signal. The chemical shifts would correspond to the methyl (CH₃), methylene (B1212753) (CH₂), and thiolate-adjacent methylene (CH₂S⁻) protons.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For 1-propanol, a related compound, distinct peaks are observed for each carbon atom. miamioh.edu Similarly, for this compound, three distinct signals would be expected, corresponding to the three carbon atoms of the propyl group. The chemical shifts of these carbons are influenced by their proximity to the electronegative sulfur atom.
A derivative, S-propylthioacetate, has been characterized by ¹H and ¹³C NMR, showing the influence of the thioester group on the chemical shifts of the propyl chain protons and carbons. rsc.org
X-ray Diffraction (XRD) and Crystallography for Solid-State Structural Determination
X-ray Diffraction (XRD) is the primary technique for determining the three-dimensional atomic arrangement of crystalline solids. While specific crystallographic data for this compound was not found in the provided search results, XRD would be the definitive method to establish its crystal lattice structure, including bond lengths, bond angles, and the coordination environment of the sodium and sulfur atoms. This technique is crucial for understanding the solid-state packing and intermolecular interactions.
Mass Spectrometry (MS) for Reaction Product Identification and Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in identifying the products of reactions involving this compound. For example, in thio-Michael addition reactions, MS can confirm the formation of stable thioether products. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule, as demonstrated in the characterization of various organic sulfur compounds. rsc.org
Surface-Enhanced Raman Scattering (SERS) for Adsorption and Surface Chemistry Studies
Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique used to study molecules adsorbed on metal surfaces. nih.gov When 1-propanethiol is adsorbed on a silver island film, a significant enhancement of its Raman signal is observed. pdx.edu This allows for the detailed study of its vibrational modes and orientation on the surface. The intensity of the SERS signal can be influenced by temperature, with a reversible change observed as the temperature is varied between 15 K and 300 K. pdx.edu SERS is also employed to study the surface chemistry of 1-propanethiol on gold surfaces, often used to create a hydrophobic layer for the detection of other non-polar compounds. researchgate.net
X-ray Photoelectron Spectroscopy (XPS) for Surface Composition and Chemical States
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of atoms within the top 50-100 Å of a material's surface. eag.com XPS can distinguish between different chemical forms of an element, such as sulfate (B86663) and sulfide (B99878) forms of sulfur. eag.com This technique is particularly useful for characterizing thin films and self-assembled monolayers of propanethiolate on various substrates. By analyzing the binding energies of the C 1s, S 2p, and Na 1s core levels, one can determine the surface composition and the nature of the chemical bonding between the thiolate and the substrate. nih.govresearchgate.net
Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS) for Surface Species Identification
Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS) is an extremely surface-sensitive technique that analyzes the outermost 1-2 monolayers of a sample. phi.comuwo.ca It uses a pulsed primary ion beam to desorb and ionize species from the surface, which are then identified by their mass-to-charge ratio. phi.comcarleton.edu TOF-SIMS can provide detailed elemental and molecular information, making it ideal for identifying the specific chemical species present on a surface that has been treated with this compound. nist.govrsc.org This includes identifying the parent propanethiolate ion, as well as any fragments or reaction products that may have formed on the surface.
UV-Visible Spectroscopy in Kinetic Monitoring and Adsorption Phenomena
UV-Visible (UV-Vis) spectroscopy is a versatile analytical technique employed to investigate the kinetics of chemical reactions and to characterize adsorption processes involving this compound. The methodology relies on the principle that molecules absorb light at specific wavelengths in the ultraviolet and visible regions of the electromagnetic spectrum. thermofisher.com According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species, making it possible to monitor changes in concentration over time. nih.gov
In kinetic studies, UV-Vis spectroscopy can track the progress of a reaction by measuring the change in absorbance of a reactant or a product at a specific wavelength (λmax). nih.govyoutube.com For a reaction involving this compound, if either the thiolate itself or a product of its reaction has a distinct chromophore, the rate of reaction can be determined. A kinetic scan involves repeatedly measuring the absorbance at a fixed wavelength over the course of the reaction. youtube.com The data generated can be used to determine reaction rate constants and elucidate reaction mechanisms. For instance, the hydrolysis of certain esters can be monitored by the appearance of a colored product, and a similar principle can be applied to reactions with thiolates. nih.gov
UV-Vis spectroscopy is also a powerful tool for studying the adsorption of this compound onto surfaces, particularly on metal nanoparticles. The adsorption of molecules onto the surface of nanoparticles, such as gold nanoparticles (AuNPs), can induce a change in the material's surface plasmon resonance (SPR). researchgate.net This phenomenon, which is the collective oscillation of electrons in the conduction band in response to incident light, is highly sensitive to the local dielectric environment at the nanoparticle surface. When this compound molecules form a self-assembled monolayer (SAM) on AuNPs, the SPR peak in the UV-Vis spectrum may shift in wavelength or change in intensity, providing information about the adsorption process and the stability of the resulting layer. researchgate.net
Below is an illustrative data table for a hypothetical kinetic experiment monitoring a reaction of this compound.
Table 1: Hypothetical Kinetic Data for a Reaction Involving this compound Monitored by UV-Vis Spectroscopy.
| Time (seconds) | Absorbance at λmax (AU) | Concentration of Product (mol/L) |
|---|---|---|
| 0 | 0.050 | 1.0 x 10⁻⁵ |
| 30 | 0.250 | 5.0 x 10⁻⁵ |
| 60 | 0.400 | 8.0 x 10⁻⁵ |
| 90 | 0.510 | 1.02 x 10⁻⁴ |
| 120 | 0.590 | 1.18 x 10⁻⁴ |
| 180 | 0.680 | 1.36 x 10⁻⁴ |
| 240 | 0.740 | 1.48 x 10⁻⁴ |
| 300 | 0.780 | 1.56 x 10⁻⁴ |
Scanning Tunneling Microscopy (STM) for Atomic-Level Surface Analysis
Scanning Tunneling Microscopy (STM) is a high-resolution surface imaging technique that enables the visualization of surfaces at the atomic level. numberanalytics.com It has been instrumental in characterizing the structure of self-assembled monolayers (SAMs) formed by this compound on various substrates. utwente.nl The technique operates based on the quantum tunneling effect, where a sharp conductive tip is scanned across a sample surface at a very small distance. numberanalytics.com By measuring the tunneling current between the tip and the sample, a detailed topographic image of the surface can be constructed.
STM has been extensively used to study the arrangement of propanethiolate molecules on gold (Au(111)) surfaces. researchgate.netrsc.org These studies reveal that short-chain alkanethiols, including propanethiolate, form a well-ordered (3 × 4) superstructure on the gold surface. researchgate.net High-resolution STM images have shown that within this unit cell, there are four distinct spots corresponding to four propyl chains, with variations in brightness indicating differences in their height or orientation. researchgate.net This level of detail is crucial for understanding the fundamental interactions between the sulfur headgroup, the alkyl chains, and the gold substrate that govern the self-assembly process. rsc.org
Research has also utilized STM to investigate the chemical reactions of propanethiol at an atomic scale. For example, the adsorption and thermal decomposition of 1-propanethiol on a gallium phosphide (B1233454) (GaP(001)) surface were investigated using STM in conjunction with other techniques. caltech.eduornl.gov At low temperatures (130 K), STM images showed propanethiolate adsorbates at specific gallium sites. caltech.eduornl.gov Upon heating, the STM was able to track the decomposition pathway, identifying new surface species like Ga–S–Ga and P-propyl features at higher temperatures, providing a detailed, atomic-level mechanism of the surface chemistry. caltech.eduornl.gov
The following table summarizes key findings from STM analyses of propanethiolate on different surfaces.
Table 2: Summary of STM Findings for 1-Propanethiolate on Different Substrates.
| Substrate | Observed Structure/Phenomenon | Key Findings | Reference |
|---|---|---|---|
| Gold (Au(111)) | Self-Assembled Monolayer (SAM) | Forms a (3 × 4) superstructure. Unit cell contains four distinct molecular spots. | researchgate.net |
| Gallium Phosphide (GaP(001)) | Adsorption and Thermal Decomposition | Initial adsorption at edge gallium sites (130 K). Decomposition leads to Ga-S-Ga and P-propyl species (573 K). | caltech.eduornl.gov |
| Gold (Au(111)) | SAM Defect Analysis | Allows for visualization of crystalline domains and defects, which are crucial for properties like corrosion resistance. | utexas.edu |
Computational Chemistry and Theoretical Modeling of Propanethiolate Systems
Density Functional Theory (DFT) for Electronic Structure, Adsorption, and Reactivity Predictions
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to investigate the electronic structure and reactivity of propanethiolate systems. DFT calculations have been instrumental in understanding the adsorption and decomposition of 1-propanethiol (B107717) on various surfaces, which is critical for applications in materials science and catalysis.
Research on the Ga-rich GaAs (001) surface predicted that the dissociative adsorption of 1-propanethiol, forming a chemisorbed propanethiolate and a hydrogen atom, is a facile process. acs.org Subsequent decomposition via C-S bond scission to form a surface propyl species was found to have a significant energy barrier of 47.2 kcal/mol. acs.org Further reactions of the propyl species to form propane (B168953) and propene were predicted to have activation free energies of 45.2 and 37.0 kcal/mol, respectively. acs.org
Similarly, a combined experimental and theoretical study on the GaP(001) surface used DFT to investigate the decomposition pathway. acs.orgornl.gov At 130 K, propanethiolate adsorbates were observed, with the thiolate-Ga bonding configuration remaining stable up to 473 K. acs.orgornl.gov DFT calculations of Gibbs free energy were employed to understand the site-selectivity of the thiol's hydrogen dissociation, clarifying why dissociation occurs preferentially on Ga-Ga dimer sites over Ga-P dimer sites. acs.orgornl.gov
DFT studies also extend to adsorption on metal surfaces. For instance, while specific studies on propanethiol are part of a broader body of work, research on similar thiols on Au(111) surfaces reveals that adsorption can occur via physisorption or chemisorption, with the latter involving the formation of a strong iono-covalent bond between sulfur and gold atoms. researchgate.net The interaction energies and bond activations calculated via DFT provide a detailed map of surface reactivity. preprints.org
Table 1: Predicted Energetics for 1-Propanethiol Surface Reactions (DFT)
| Reaction/Process | Surface | Calculated Value (kcal/mol) | Method | Reference |
|---|---|---|---|---|
| C-S Bond Scission Barrier | GaAs (001) | 47.2 | DFT | acs.org |
| Propane Formation Activation Free Energy | GaAs (001) | 45.2 | DFT | acs.org |
| Propene Formation Activation Free Energy | GaAs (001) | 37.0 | DFT | acs.org |
| Propene Adsorption Energy (Top Mode) | Ag (111) | -17.8 ( -0.77 eV) | DFT | preprints.org |
| Propane Adsorption Energy | Ag (111) | -3.2 (-0.14 eV) | DFT | preprints.org |
Ab Initio and Semi-Empirical Methods in Conformational Analysis and Energetics
The conformational landscape of 1-propanethiol is crucial to understanding its reactivity and intermolecular interactions. High-level ab initio methods, such as Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)), and semi-empirical methods are employed to analyze the structural stability and energetics of its various conformers.
Due to rotation around the C-C and C-S bonds, 1-propanethiol (n-propanethiol) can exist in several conformations. nih.gov A detailed computational study revisiting its structure found four low-energy conformers at the CCSD/cc-pVDZ level of theory: T-G, G-G, T-T, and G-T (where T stands for trans and G for gauche, describing the dihedral angles of the C-C-C-S and C-C-S-H backbones). nih.govrsc.org The T-G conformer was identified as the global minimum (the most stable conformation). nih.gov
The relative energies of these conformers are very close, indicating that multiple conformations can be populated at room temperature. The energy difference between the global minimum (T-G) and the next most stable conformer (G-G) was predicted to be just 0.22 kcal/mol at the CCSD/cc-pVDZ level. nih.gov The rotational barriers, geometric parameters, and vibrational modes calculated with these methods show excellent agreement with experimental data from microwave and infrared spectroscopy, underscoring the accuracy of modern ab initio techniques. nih.govrsc.org
Table 2: Relative Energies of n-Propanethiol Conformers
| Conformer | Relative Energy (kcal/mol) at CCSD/cc-pVDZ | Reference |
|---|---|---|
| T-G | 0.00 | nih.gov |
| G-G | 0.22 | nih.gov |
| T-T | 0.71 | nih.gov |
| G-T | 1.08 | nih.gov |
Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of molecular systems. For sodium 1-propanethiolate, MD can model its dynamics in solution, its interactions with surfaces, and the collective behavior of many molecules over time. These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals dynamic processes and equilibrium properties.
In the context of propanethiolate, MD simulations can illuminate the structure and dynamics of self-assembled monolayers (SAMs) on metal or semiconductor surfaces. These simulations can predict the tilt angles of the alkyl chains, the ordering within the monolayer, and the nature of intermolecular van der Waals forces that stabilize the assembly.
Furthermore, MD is valuable for modeling the behavior of this compound in solution. It can be used to study solvation shell structure, ion pairing between the sodium cation and the thiolate anion, and the dynamics of ligand exchange with metal complexes in solution. By simulating the system over nanoseconds or longer, MD provides insights into diffusion rates, conformational changes, and the free energy landscapes of molecular association or dissociation events.
Prediction of Reaction Pathways, Transition States, and Reaction Energetics
A primary goal of computational chemistry is to predict the course of chemical reactions. For propanethiolate, this involves mapping out entire reaction pathways, identifying the structures of short-lived transition states, and calculating the associated energy barriers (activation energies).
As discussed in the DFT section, computational studies have successfully detailed the reaction pathways for the thermal decomposition of 1-propanethiol on surfaces like GaAs and GaP. acs.orgacs.org These studies use methods like the Nudged Elastic Band (NEB) to find the minimum energy path between reactants and products, revealing the transition state structure at the peak of the energy profile. The calculated activation energies determine the kinetics of the reaction and are crucial for understanding catalytic processes. researchgate.net
Beyond surface chemistry, theoretical methods can predict reaction pathways in other environments. For instance, the metabolic pathway of propanethiol in microorganisms like Pseudomonas putida has been investigated. nih.gov Computational modeling can complement experimental work by docking the substrate into the active site of enzymes like propanethiol oxidoreductase, elucidating the interactions that facilitate the initial oxidation step and subsequent conversion to propionaldehyde (B47417) and hydrogen sulfide (B99878). nih.gov Modern approaches also leverage artificial intelligence and machine learning to predict retrosynthetic pathways, offering a data-driven method for discovering potential synthesis routes. nih.govsemanticscholar.org
Solvent Effects Modeling via Implicit and Explicit Solvation Models (e.g., COSMO-RS)
The solvent environment can dramatically influence the structure, stability, and reactivity of solutes like this compound. Computational models account for these effects using two main approaches: implicit and explicit solvation. wikipedia.org
Implicit solvation models represent the solvent as a continuous medium with a specific dielectric constant, avoiding the computational expense of simulating individual solvent molecules. wikipedia.orgacs.org Popular implicit models include the Polarizable Continuum Model (PCM) and the Solvent Model based on Density (SMD). mdpi.com A particularly powerful variant is the Conductor-like Screening Model for Real Solvents (COSMO-RS), which can predict thermodynamic properties like solvation free energies and partition coefficients with high accuracy. It has been suggested as a method to calculate the Gibbs free energy changes for metal-thiolate interactions in solution.
Explicit solvation models provide a more detailed, atomistic picture by including a number of individual solvent molecules around the solute. arxiv.org While computationally intensive, this approach can capture specific solute-solvent interactions like hydrogen bonding, which are crucial for accuracy in many systems. Hybrid models (e.g., ONIOM) offer a compromise by treating the immediate solvation shell explicitly at a high level of theory while representing the bulk solvent with an implicit continuum. mdpi.com
The choice between implicit and explicit models depends on the specific chemical question and available computational resources, but both are essential for accurately modeling the behavior of this compound in solution. acs.org
Charge Distribution Analysis (e.g., Natural Bond Orbital (NBO) Analysis)
Understanding the distribution of electrons within a molecule is key to explaining its polarity, stability, and reactivity. Various computational methods exist to partition the total electron density and assign partial atomic charges. fiu.edu Among the most insightful is Natural Bond Orbital (NBO) analysis. wikipedia.orgnih.gov
NBO analysis transforms the complex, delocalized molecular orbitals from a quantum calculation into a set of localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds. wisc.edu This provides an intuitive picture of the "natural Lewis structure" of the molecule. wikipedia.org
For the conformers of 1-propanethiol, NBO analysis was used to gain a deeper understanding of their relative stabilities. nih.govrsc.org The analysis focuses on "donor-acceptor" interactions, where electron density from a filled (donor) NBO, such as a σ bond or a lone pair, is delocalized into an empty (acceptor) NBO, typically an antibonding σ* orbital. This phenomenon, known as hyperconjugation, is a stabilizing interaction. The NBO results for propanethiol showed that the stability of its conformers is influenced by interactions between the sulfur atom's lone pairs and the antibonding orbitals of adjacent C-H and C-C bonds. nih.gov These subtle electronic effects, quantified by NBO, help to explain the computed energy ordering of the conformers.
Validation of Theoretical Models with Experimental Kinetic Isotope Effects (KIEs) and Stereochemical Outcomes
The predictions made by computational models must ultimately be validated against experimental evidence. Kinetic Isotope Effects (KIEs) and stereochemical outcomes of reactions are two powerful benchmarks for testing the accuracy of theoretical calculations, particularly of reaction pathways and transition states.
Stereochemical Outcomes: Many reactions involving nucleophiles like the propanethiolate anion create new chiral centers. libretexts.org For example, in an S_N2 reaction, the nucleophile attacks an sp³-hybridized carbon, leading to an inversion of stereochemistry. ochemtutor.com In contrast, nucleophilic addition to a planar, sp²-hybridized carbon (like a carbonyl) can proceed from two different faces (re/si), potentially leading to a racemic or diastereomeric mixture of products. libretexts.org A validated computational model must accurately predict the transition state energies for these competing pathways, thereby forecasting the correct stereoisomeric product ratio observed experimentally.
Kinetic Isotope Effects (KIEs): A KIE is the change in the rate of a reaction when an atom in a reactant is replaced with one of its heavier isotopes (e.g., hydrogen with deuterium). This effect arises from the change in zero-point vibrational energy at the transition state. Computational models can predict KIEs by calculating the vibrational frequencies of the reactants and the transition state structure for both the light and heavy isotopologues. Agreement between the calculated and experimentally measured KIE provides strong evidence that the computed transition state structure is accurate and that the model correctly describes the reaction mechanism.
Applications of Sodium 1 Propanethiolate in Materials Science and Interface Chemistry
Formation and Properties of Self-Assembled Monolayers (SAMs)
Self-assembled monolayers (SAMs) are ordered molecular assemblies that form spontaneously on a solid surface. The formation of alkanethiolate SAMs, including those from 1-propanethiolate, is a well-established method for tailoring the chemical and physical properties of interfaces. The process involves the chemisorption of the sulfur headgroup onto the substrate, while the propyl chains extend away from the surface, driven by van der Waals interactions between adjacent chains to form a densely packed, quasi-crystalline structure. sigmaaldrich.comacs.org
SAMs on Metal Surfaces (e.g., Gold, Copper) and Their Functionalization
Propanethiolate readily forms SAMs on noble metal surfaces, with gold being the most extensively studied substrate. rsc.org The strong, semi-covalent bond between sulfur and gold (approximately 45 kcal/mol) provides the thermodynamic driving force for the assembly process. sigmaaldrich.com On a Gold (111) surface, short-chain alkanethiolates like propanethiolate typically form a (3 × 4) phase structure. rsc.org The initial formation is rapid, achieving coverage within minutes, followed by a slower organization phase where the alkyl chains arrange into a more ordered, low-energy state over several hours. sigmaaldrich.com
The stability of these SAMs is influenced by the metal substrate. For instance, the electrochemical stability of thiolate SAMs varies depending on the metal. The oxidative stability follows the order Cu < Pt < Au, which is consistent with the propensity of each metal to form surface oxides. nih.gov Conversely, the reductive stability follows the trend Au < Pt < Cu, a result of the combined effects of sulfur's binding strength and the competitive adsorption of hydrogen. nih.gov
Functionalization of these surfaces is a key advantage of SAMs. By using 1-propanethiolate as a component in a mixed monolayer or by modifying the terminal methyl group, surfaces can be engineered for specific applications. This allows for the immobilization of macromolecules and the creation of surfaces with tailored chemical properties. chemicalbook.comsigmaaldrich.com
Table 1: Properties of Alkanethiolate SAMs on Different Metal Surfaces
| Metal Substrate | Reductive Stability Trend | Oxidative Stability Trend | Key Characteristics |
| Gold (Au) | Low | High | Forms highly ordered, well-characterized SAMs. The Au-S bond is strong and stable. nih.gov |
| Copper (Cu) | High | Low | Prone to surface oxidation, which affects SAM stability. nih.gov |
| Platinum (Pt) | Medium | Medium | Exhibits intermediate stability compared to gold and copper. nih.gov |
SAMs on Semiconductor Surfaces (e.g., GaP, GaAs)
The application of 1-propanethiolate extends to semiconductor surfaces, which is crucial for the development of electronic and optoelectronic devices. On Gallium Arsenide (GaAs), 1-propanethiol (B107717) has been shown to functionalize the surface. chemicalbook.comsigmaaldrich.com Studies on the Ga-rich GaAs(100) surface reveal that 1-propanethiol adsorbs dissociatively, forming a propanethiolate species and hydrogen. acs.orgresearchgate.net
Further thermal processing can lead to the decomposition of the adsorbed propanethiolate. This involves the scission of the C-S bond, resulting in propyl species and elemental sulfur on the surface. acs.orgresearchgate.net Subsequent reactions can generate propene through β-hydride elimination and propane (B168953) via reductive elimination processes. acs.org These surface reactions are critical to understand for applications such as the fabrication of precursors for Group VI materials and in self-assembled electron beam resists. chemicalbook.com Similar decomposition pathways have been investigated on Gallium Phosphide (B1233454) (GaP) surfaces, highlighting the complex chemistry involved in passivating and functionalizing III-V semiconductors. acs.org
Engineering Surface Properties for Advanced Applications
The primary utility of SAMs lies in their ability to precisely control surface properties. By forming a 1-propanethiolate monolayer, an otherwise high-energy metal or semiconductor surface can be transformed. The terminal methyl groups of a propanethiolate SAM create a hydrophobic, low-energy interface. This modification can be used to control wetting, reduce friction, and inhibit corrosion. sigmaaldrich.comresearchgate.net
The ability to create surfaces with virtually any desired chemistry by simply changing the terminal group of the thiol molecule has opened doors to numerous advanced applications. sigmaaldrich.com These include:
Biomolecular Immobilization: Creating platforms for binding proteins, DNA, and other biological molecules. sigmaaldrich.com
Molecular Electronics: Using the monolayer as a dielectric component or as a tunneling barrier in electronic devices. sigmaaldrich.com
Corrosion Resistance: Passivating a metal surface to protect it from environmental degradation. sigmaaldrich.com
Non-fouling Surfaces: Engineering surfaces that resist the non-specific adsorption of proteins and cells. sigmaaldrich.com
Nanomaterial Synthesis and Stabilization
Thiolates, including 1-propanethiolate, are fundamental ligands in the synthesis and stabilization of various nanomaterials. They act as capping agents that control the growth, impart stability, and functionalize the surface of nanoparticles.
Thiolate-Protected Metal Nanoclusters (e.g., Gold Clusters)
Thiolate-protected gold nanoclusters (AuNCs) are a class of materials with sizes typically less than 2 nm, composed of a precise number of gold atoms and thiolate ligands. nih.gov These clusters are distinct from larger nanoparticles as they exhibit molecule-like properties, including discrete electronic energy levels and fluorescence. nih.gov
The synthesis of these clusters often involves the reduction of a gold salt in the presence of a thiol compound, such as 1-propanethiol. wikipedia.org The thiolate ligands passivate the gold core, leading to highly stable structures. Certain combinations of gold atoms and ligands, known as "magic numbers" (e.g., Au₂₅(SR)₁₈, Au₃₈(SR)₂₄), exhibit exceptional stability. nih.govnih.gov The protective thiolate shell not only stabilizes the cluster but also allows for further functionalization through ligand exchange reactions, enabling the attachment of biomolecules or other functional groups for use in biosensing and catalysis. wikipedia.orgnih.gov
Table 2: Examples of Atomically Precise Thiolate-Protected Gold Nanoclusters
| Cluster Formula | Number of Gold Atoms | Number of Thiolate Ligands | Key Features |
| Au₂₅(SR)₁₈ | 25 | 18 | Exhibits high stability and well-defined optical and electronic properties. nih.gov |
| Au₃₈(SR)₂₄ | 38 | 24 | A commonly synthesized cluster with a known crystal structure. nih.gov |
| Au₁₄₄(SR)₆₀ | 144 | 60 | Larger cluster that bridges the gap between molecular clusters and plasmonic nanoparticles. |
Note: 'R' represents the alkyl group of the thiol, such as propyl for 1-propanethiolate.
Role in Colloidal Stability and Surface Passivation of Nanomaterials
In colloidal solutions, nanoparticles are prone to aggregation due to high surface energies. Surface passivation with ligands like 1-propanethiolate is essential for maintaining a stable dispersion. The thiolate binds strongly to the nanoparticle surface, while the propyl chains provide steric hindrance, preventing the particles from coming into close contact and agglomerating. scispace.com This is a widely used strategy for stabilizing nanoparticles of various metals, including gold, silver, and palladium, in organic solvents. scispace.comresearchgate.net
Polymer Chemistry and Controlled Polymerization
In the realm of polymer chemistry, sodium 1-propanethiolate and related thiol compounds serve as important agents for controlling polymerization reactions. Their ability to influence the kinetics and outcome of polymerization processes makes them valuable tools in the synthesis of polymers with tailored properties.
Use as Polymerization Rate Control Agents
The fundamental mechanism involves the transfer of a hydrogen atom from the thiol group (-SH) of the chain transfer agent to the growing polymer radical. This terminates the growth of that specific polymer chain and creates a new thiyl radical (RS•). This new radical can then initiate the polymerization of a new monomer molecule. The efficiency of a chain transfer agent is quantified by its chain transfer constant (Ctr). For instance, the chain transfer constant for 2-propanethiol in the polymerization of methyl methacrylate has been reported as 0.38. kpi.ua
The general process can be represented by the following reactions:
Propagation: Pn• + M → Pn+1•
Chain Transfer: Pn• + RSH → PnH + RS•
Re-initiation: RS• + M → P1•
Where:
Pn• is the growing polymer chain
M is a monomer molecule
RSH is the thiol chain transfer agent (e.g., 1-propanethiol)
PnH is the terminated polymer chain
RS• is the thiyl radical
P1• is a new growing polymer chain
By effectively terminating growing chains and initiating new ones, thiols like 1-propanethiol can prevent the formation of excessively long polymer chains, thereby controlling the molecular weight distribution and, consequently, the physical properties of the final polymer.
Polymerization of Organosilicon Thiols and Investigations into Dispersion Stability
The polymerization of organosilicon compounds containing thiol groups is a significant area of research in materials science, leading to the development of functional polymers with diverse applications. While direct studies detailing the use of this compound in the polymerization of organosilicon thiols are limited, research into the polymerization of similar compounds provides valuable insights into the process and the importance of dispersion stability.
A notable study investigated the polymerization of 3-(dimethoxymethylsilyl)-1-propanethiol (DMST) in an aqueous ethanol solution under alkaline conditions. In this process, heating led to the formation of droplets containing both cyclic DMST and linear poly(DMST). A key observation was the increase in droplet size to over 5 µm, which was accompanied by the sedimentation of a gel phase, indicating issues with dispersion stability due to flocculation.
To address this, methoxy-poly(ethyleneglycol) methacrylate (MPEGMa) was introduced during the early stages of particle growth. The MPEGMa grafted onto the particle surface through a Michael addition, creating a grafted layer approximately 10 nm thick. This layer provided steric stabilization to the dispersion, preventing flocculation and resulting in a final particle size of around 2.8 µm. This research highlights the critical role of stabilizing agents in controlling particle size and maintaining dispersion stability during the polymerization of organosilicon thiols.
Adsorption Phenomena on Activated Carbon and Other Porous Materials
Research has shown that the retention capacity of propanethiol on activated carbon is dependent on the number of oxygenated groups on the carbon surface. sigmaaldrich.com In one study, activated carbon modified with copper oxide (CuO) at a concentration of 0.25 M exhibited the highest retention of propanethiol. sigmaaldrich.com The adsorption of propanethiol on activated carbon can be described by adsorption isotherm models, such as the Freundlich and Langmuir models, which provide insights into the adsorption process.
Below are data tables derived from a study on the adsorption of propanethiol on various activated carbon samples.
| Sample | KF ((mg/g)(L/mg)1/n) | 1/n | R2 |
|---|---|---|---|
| AC | 5.89 | 0.89 | 0.991 |
| CAN15 | 6.21 | 0.91 | 0.993 |
| CAN86 | 6.63 | 0.95 | 0.995 |
| CACuO(0.1) | 6.98 | 0.93 | 0.992 |
| CACuO(0.25) | 7.21 | 0.96 | 0.996 |
| Sample | qm (mg/g) | KL (L/mg) | R2 |
|---|---|---|---|
| AC | 15.6 | 0.45 | 0.989 |
| CAN15 | 18.9 | 0.52 | 0.991 |
| CAN86 | 22.3 | 0.59 | 0.993 |
| CACuO(0.1) | 25.1 | 0.65 | 0.990 |
| CACuO(0.25) | 28.4 | 0.71 | 0.994 |
Note: The data presented in the tables are for the adsorption of 1-propanethiol, the parent compound of this compound. The adsorption behavior of the sodium salt may differ due to its ionic nature.
The Freundlich isotherm is an empirical model that describes adsorption on heterogeneous surfaces, while the Langmuir isotherm model assumes monolayer adsorption onto a homogeneous surface. The high R2 values for both models indicate that they both provide a good fit for the experimental data, suggesting a complex adsorption process. The data clearly show that surface modification of the activated carbon, particularly with copper oxide, significantly enhances its adsorption capacity for propanethiol.
Emerging Research Directions and Future Prospects
Design of Novel Catalytic Systems Utilizing Propanethiolate Ligands
The development of new catalytic systems is a dynamic field where propanethiolate and other alkanethiolate ligands are demonstrating significant potential. By binding to metal surfaces, these ligands can precisely control the catalyst's activity and selectivity. Research is focused on harnessing these properties to design highly efficient and specific catalysts for a range of chemical transformations.
One key strategy involves using propanethiolate ligands to modify the surface of metal nanocatalysts. For example, studies on palladium (Pd) nanocatalysts have shown that the presence of propanethiol ligands on the surface can influence the selectivity of reactions like the oxidation of epoxybutane. researchgate.net The electron transfer effects between the ligand and the metal are crucial in tuning the catalytic performance. researchgate.net Similarly, alkanethiolate-capped palladium and platinum nanoparticles have been investigated for the selective hydrogenation and isomerization of unsaturated organic compounds. nih.gov A critical finding is that controlling the surface coverage of the thiolate ligand is essential; a lower density of ligands can prevent complete poisoning of the catalyst's surface, thereby achieving high selectivity. nih.gov
A more recent and innovative approach is the concept of "transient cooperative ligands" (TCLs). nih.gov In these systems, a thiol or thiolate ligand, such as propanethiolate, can reversibly coordinate to a metal center. nih.gov This transient binding facilitates chemical bond activation, significantly lowering the kinetic barriers for reactions like (de)hydrogenation catalyzed by ruthenium complexes, without the need for additives like a base. nih.gov This method allows for a high degree of tunability simply by varying the thiol used. nih.gov
| Catalyst System | Metal Center | Key Research Finding | Potential Application |
|---|---|---|---|
| Thiolate-Capped Nanoparticles | Palladium (Pd), Platinum (Pt) | Controlled surface coverage of thiolate ligands enhances reaction selectivity by preventing dense packing that inhibits catalytic activity. nih.gov | Selective hydrogenation and isomerization of unsaturated organic compounds. nih.gov |
| Propanethiol Ligands on Metal Surfaces | Palladium (Pd) | Propanethiol ligands alter the electronic properties of the metal surface, influencing catalytic selectivity. researchgate.net | Selective oxidation reactions, such as for epoxybutane. researchgate.net |
| Transient Cooperative Ligands (TCLs) | Ruthenium (Ru) | Reversible coordination of thiolate ligands enables efficient bond activation and lowers kinetic barriers in (de)hydrogenation reactions. nih.gov | Catalytic processes requiring tunable activity and avoiding base additives. nih.gov |
Development of Advanced Functional Materials with Tailored Thiolate Interfaces
The thiol group provided by sodium 1-propanethiolate is a versatile anchor for creating advanced functional materials. Its reactivity allows for the synthesis of polymers and hybrid materials with precisely controlled properties and interfaces, opening doors for applications in biomedicine, sensors, and self-healing systems.
A significant area of research is the synthesis of polymers with pendant thiol groups. For instance, a bis(thiolactone) monomer can be reacted with various diamines to produce polyamides containing thiol side groups. nih.gov This approach allows for the tuning of the resulting polymer's thermal properties and molecular weight by adjusting the ratio of the comonomers. nih.gov These pendant thiol groups are readily available for post-polymerization modification, such as through Michael addition, to create water-soluble amphiphilic polyamides. nih.gov
These thiol-functionalized materials are prime candidates for creating stimulus-responsive or "smart" materials. The thiol and disulfide groups can be interconverted under mild conditions, such as changes in pH, redox state, or exposure to light, leading to a material response. nih.gov This behavior is being explored for applications like drug delivery, where organosilica nanoparticles functionalized with thiol groups can be used as nanotherapeutics. nih.gov Furthermore, the ability to tailor the groups surrounding the thiol or disulfide bond allows for fine-tuning the material's sensitivity to specific stimuli. nih.gov
| Material Type | Synthesis Strategy | Key Feature | Potential Application |
|---|---|---|---|
| Thiol-Functional Polyamides | Ring-opening polymerization of bis(thiolactone) monomers with diamines. nih.gov | Pendant thiol groups available for post-polymerization modification; tunable thermal properties. nih.gov | Water-soluble amphiphilic polymers, functionalized materials. nih.gov |
| Stimulus-Responsive Soft Materials | Incorporation of thiol/disulfide linkages into polymer backbones. nih.gov | Covalent disulfide bonds can be reversibly broken and reformed in response to external stimuli (pH, light, redox). nih.gov | Self-healing materials, targeted drug delivery. nih.gov |
| Thiolated Organosilica Nanoparticles | Functionalization of organosilica materials with thiol groups. nih.gov | Physically robust nanoparticle platforms for carrying therapeutic agents. nih.gov | Anti-cancer drug delivery systems. nih.gov |
Application of Advanced Spectroscopic Techniques for In Situ Reaction Monitoring
Understanding how reactions involving thiolates proceed in real-time is crucial for optimizing processes and elucidating complex mechanisms. Advanced spectroscopic techniques are now being applied for in situ monitoring, providing unprecedented insights into reaction kinetics and intermediate species that were previously difficult to observe.
One powerful method is in situ Nuclear Magnetic Resonance (NMR) spectroscopy, particularly when combined with UV illumination. This technique has been successfully used to monitor initiator-free thiol-ene "click" coupling reactions. rsc.orgresearchgate.net By using an LED light source to irradiate the sample directly inside the NMR tube, researchers can follow the reaction kinetics and study the formation and association of copolymers in solution as it happens. rsc.orgresearchgate.netrsc.org
Other spectroscopic methods are vital for studying the transient species formed in thiolate reactions. For example, UV-visible (UV-vis) and Electron Paramagnetic Resonance (EPR) spectroscopy are used to generate and observe Fe(III)-thiolate intermediates in situ. chemrxiv.orgchemrxiv.org This research is inspired by the reactivity of metalloenzymes and helps to rationalize substrate-dependent reactions by tracking changes in absorption maxima and disproportionation rates. chemrxiv.orgchemrxiv.org These techniques provide critical data for understanding reaction pathways in both biological and synthetic systems.
| Technique | Type of Reaction Monitored | Information Obtained | Significance |
|---|---|---|---|
| In Situ UV-Illumination NMR | Thiol-ene "click" coupling reactions. rsc.orgresearchgate.net | Real-time reaction kinetics, macromolecular association, and copolymer structure. rsc.orgresearchgate.net | Allows for effective study of photochemically initiated polymerizations without external sampling. rsc.orgresearchgate.net |
| UV-visible (UV-vis) Spectroscopy | Formation and disproportionation of Fe(III)-thiolate intermediates. chemrxiv.orgchemrxiv.org | Trends in UV-vis absorption maxima and reaction rate constants. chemrxiv.orgchemrxiv.org | Helps understand substrate-dependent reactivity in systems mimicking metalloenzyme active sites. chemrxiv.orgchemrxiv.org |
| Electron Paramagnetic Resonance (EPR) Spectroscopy | Fe(III)-thiolate intermediates. chemrxiv.org | Characterization of paramagnetic species and their electronic structure. chemrxiv.org | Provides evidence for the formation and nature of transient metal-ligand complexes. chemrxiv.org |
Integration of Machine Learning and Artificial Intelligence for Predicting Thiolate Reactivity and Material Properties
The complexity of interactions in thiolate-based systems presents a significant challenge for traditional research methods. Machine learning (ML) and artificial intelligence (AI) are emerging as transformative tools to accelerate discovery by predicting reactivity and material properties, thereby guiding experimental efforts toward the most promising candidates.
ML models are being developed to predict the chemical reactivity of thiolate-containing systems. For instance, a random-forest-based ML model was successfully created to predict carbon monoxide (CO) adsorption energies on thiolate-protected gold nanoclusters. acs.org This model was able to identify that the distribution of silver atoms relative to the CO adsorption site was the most critical feature, a correlation difficult to disentangle through other means. acs.org More broadly, ML software is being developed to predict reaction feasibility and yields by calculating molecular properties and thermodynamic data with quantum mechanical accuracy but at a fraction of the computational cost. cmu.edu
| AI/ML Approach | Predicted Property | System Studied | Significance |
|---|---|---|---|
| Random Forest Model | CO adsorption energy. acs.org | Thiolate-protected gold nanoclusters. acs.org | Disentangles complex relationships between structure and catalytic properties to guide catalyst design. acs.org |
| Machine Learning Interatomic Potentials (MLIPs) | Reaction feasibility and yield. cmu.edu | General organic reactions. cmu.edu | Accelerates reaction optimization by providing fast and accurate predictions of outcomes. cmu.edu |
| Neural Networks on Spectral Data | Extensive material properties (e.g., molecular weight, internal energy). sciencedaily.comscitechdaily.com | Organic molecules. sciencedaily.comscitechdaily.com | Enables high-throughput screening and design of new materials by linking spectral features to bulk properties. sciencedaily.com |
| Graph Neural Networks | Thermodynamic stability and formation energies. skoltech.ru | Inorganic compounds (e.g., doped tungsten boride). skoltech.ru | Predicts novel, stable material compositions with improved properties using limited training data. skoltech.ru |
Q & A
Basic: What are the recommended methods for synthesizing Sodium 1-propanethiolate with high purity, and how can researchers validate its chemical identity?
Methodological Answer:
Synthesis typically involves reacting 1-propanethiol with sodium hydroxide or sodium hydride under anhydrous conditions. For validation:
- Purity Assessment: Use elemental analysis (C, H, S, Na) and quantify residual solvents via gas chromatography (GC).
- Structural Confirmation: Employ H NMR (δ ~1.0–1.6 ppm for CH and CH groups) and FT-IR (S–Na stretch at ~450–500 cm).
- Crystallography: Single-crystal X-ray diffraction (SCXRD) provides definitive structural proof, though this requires high-purity crystals .
Basic: Which spectroscopic techniques are critical for characterizing this compound, and what deviations might indicate impurities?
Methodological Answer:
- FT-IR: Monitor S–Na bonds and absence of O–H stretches (indicative of unreacted thiol or moisture).
- NMR: C NMR should show distinct signals for the propyl chain (e.g., ~14 ppm for CH). Broadened or split peaks may signal oxidation byproducts (e.g., disulfides).
- XRD: Compare experimental diffractograms with simulated patterns from SCXRD data. Mismatched peaks suggest polymorphic impurities .
Advanced: How can researchers resolve contradictions in reported solubility data for this compound across polar aprotic solvents?
Methodological Answer:
- Controlled Replication: Standardize solvent drying protocols (e.g., molecular sieves for DMF) and measure solubility under inert atmospheres to exclude moisture/O interference.
- Analytical Consistency: Use Karl Fischer titration to quantify residual water in solvents and correlate with solubility trends.
- Cross-Study Analysis: Compare experimental conditions (e.g., temperature, stirring rates) from conflicting studies to identify critical variables .
Advanced: What experimental strategies can elucidate the nucleophilic mechanisms of this compound in transition-metal-catalyzed cross-coupling reactions?
Methodological Answer:
- Kinetic Studies: Use stopped-flow UV-Vis spectroscopy to track reaction rates under varying thiolate concentrations and temperatures.
- Isotopic Labeling: Introduce S isotopes to trace sulfur transfer pathways via mass spectrometry.
- Computational Modeling: Density Functional Theory (DFT) can predict transition states and compare activation energies for different mechanistic pathways (e.g., SN2 vs. radical mechanisms) .
Basic: What are the optimal storage conditions to prevent oxidative degradation of this compound, and how should stability be quantified?
Methodological Answer:
- Storage: Use argon-filled, flame-sealed ampoules at –20°C. Avoid light exposure.
- Stability Monitoring: Periodically test via:
Advanced: How can computational chemistry methods complement experimental data in predicting the coordination behavior of this compound with transition metals?
Methodological Answer:
- Ligand Field Analysis: Use molecular dynamics (MD) simulations to model ligand exchange dynamics in solution.
- Binding Affinity: Calculate Gibbs free energy changes (ΔG) for metal-thiolate interactions using COSMO-RS solvation models.
- Spectroscopic Predictions: Simulate UV-Vis and EPR spectra for proposed metal complexes to guide experimental validation .
Basic: What parameters must be controlled during the preparation of this compound solutions to ensure reproducibility in kinetic studies?
Methodological Answer:
- Oxygen Exclusion: Use Schlenk-line techniques for degassing solvents.
- Ionic Strength: Maintain constant electrolyte concentrations (e.g., NaNO) to stabilize thiolate activity.
- pH Monitoring: Employ a calibrated pH meter with non-aqueous electrodes for aprotic solvents .
Advanced: In comparative studies with other alkylthiolates, how should researchers design experiments to isolate the steric effects of this compound’s propyl group?
Methodological Answer:
- Structural Analogues: Compare reactivity with methyl- and butylthiolates under identical conditions.
- Steric Parameterization: Calculate Tolman cone angles or Buried Volume (%V) for thiolate ligands using crystallographic data.
- Kinetic Isotope Effects (KIE): Use deuterated propyl groups to distinguish electronic vs. steric contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
